molecular formula C11H6F6O3 B8720838 3-(3,5-bis-trifluoromethyl-phenyl)-2-oxo-Propionic acid

3-(3,5-bis-trifluoromethyl-phenyl)-2-oxo-Propionic acid

Cat. No. B8720838
M. Wt: 300.15 g/mol
InChI Key: SLORRMFKDLFYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700598B2

Procedure details

19.5 g (54.9 mmol) methyl 2-acetylamino-3-(3,5-bis-trifluoromethyl-phenyl)-acrylate in 100 mL 1,4-dioxane were heated to 100° C. bath temperature, combined with 100 mL 4 M HCl and stirred for 8 h at 100° C. bath temperature. The reaction mixture was evaporated down i. vac., the crystals were suction filtered, washed with water and dried in the drying cupboard at 50° C.
Name
methyl 2-acetylamino-3-(3,5-bis-trifluoromethyl-phenyl)-acrylate
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N[C:5](=[CH:10][C:11]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[C:13]([C:21]([F:24])([F:23])[F:22])[CH:12]=1)[C:6]([O:8]C)=[O:7])(=O)C.Cl.[O:26]1CCOCC1>>[F:22][C:21]([F:24])([F:23])[C:13]1[CH:12]=[C:11]([CH2:10][C:5](=[O:26])[C:6]([OH:8])=[O:7])[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=1

Inputs

Step One
Name
methyl 2-acetylamino-3-(3,5-bis-trifluoromethyl-phenyl)-acrylate
Quantity
19.5 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OC)=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 8 h at 100° C. bath temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated down i
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in the drying cupboard at 50° C.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)CC(C(=O)O)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.